N-[(2Z)-4-(4-fluorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
(2Z)-4-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The phenyl and fluorophenyl groups can be introduced via nucleophilic substitution reactions.
Final Assembly: The trifluoromethylphenyl group is often introduced in the final step through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activities.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry
In the industrial sector, thiazole compounds are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
Benzothiazole: A similar compound with a fused benzene ring.
4-Methylthiazole: A thiazole derivative with a methyl group at the 4-position.
Uniqueness
The unique combination of fluorophenyl, phenylethyl, and trifluoromethylphenyl groups in (2Z)-4-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C24H18F4N2S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H18F4N2S/c25-20-11-9-18(10-12-20)22-16-31-23(30(22)14-13-17-5-2-1-3-6-17)29-21-8-4-7-19(15-21)24(26,27)28/h1-12,15-16H,13-14H2 |
InChI Key |
KVVJWBYLHHCJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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